FRG8701

概要

説明

準備方法

FRG8701の合成には、制御された条件下での特定の試薬の反応を含むいくつかの工程が含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、その高純度と有効性を確保する一連の化学反応によって合成されることが知られています . 工業生産方法には、通常、収率を最大化し、不純物を最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれます .

化学反応の分析

FRG8701は、次のような様々な化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤があります。

還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤があります。

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はカルボン酸の形成につながる可能性があり、一方、還元はアルコールを生成する可能性があります .

科学研究への応用

This compoundは、次のような広範な科学研究への応用があります。

生物学: ヒスタミン受容体の阻害における役割と、潜在的な治療効果について調査されています。

医学: 胃潰瘍やその他の消化器疾患などの治療における潜在的な用途について探求されています。

科学的研究の応用

Pharmacological Profile

FRG-8701 is classified as a histamine H2 receptor antagonist, which plays a crucial role in inhibiting gastric acid secretion. Its mechanism of action involves blocking the H2 receptors in the stomach lining, thereby reducing acid production. This property makes it particularly valuable in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

Comparative Efficacy

A study comparing FRG-8701 with cimetidine, another H2 receptor antagonist, demonstrated that FRG-8701 exhibited a significantly stronger antisecretory effect. Specifically, in pylorus-ligated rats, the potency of FRG-8701 was found to be approximately seven times more effective than cimetidine . This suggests that FRG-8701 could be a more effective treatment option for patients suffering from excessive gastric acid secretion.

| Compound | Potency (relative to cimetidine) |

|---|---|

| FRG-8701 | 7x more potent |

| Cimetidine | Baseline |

Gastrointestinal Disorders

The primary application of FRG-8701 is in the treatment of gastrointestinal disorders characterized by excessive acid secretion. Its efficacy in reducing gastric acidity can lead to improved outcomes for patients with:

- Peptic Ulcers : By reducing gastric acid levels, FRG-8701 aids in healing ulcers and preventing recurrence.

- GERD : The compound can alleviate symptoms associated with acid reflux by minimizing esophageal exposure to gastric acid.

Case Studies and Research Findings

Several studies have documented the effectiveness of FRG-8701 in clinical settings:

- Study on Gastric Acid Secretion : In a controlled study, patients administered FRG-8701 showed significant reductions in gastric acidity compared to those receiving placebo treatments. The results indicated a marked improvement in symptoms related to peptic ulcers and GERD.

- Combination Therapy : Research has also explored the use of FRG-8701 in combination with other therapeutic agents, such as mosapride, which enhances gastric motility. This combination has shown promising results in improving overall gastrointestinal health by addressing both acid secretion and motility issues .

作用機序

FRG8701は、ヒスタミンH2受容体を拮抗することにより効果を発揮します。この阻害は、ヒスタミンがこれらの受容体への結合を阻止し、胃酸分泌を減らし、消化管を損傷から保護します。 関与する分子標的および経路には、ヒスタミンH2受容体および関連するシグナル伝達経路が含まれます .

類似の化合物との比較

This compoundは、他のヒスタミンH2受容体拮抗薬と比較して、その高い効力と有効性によりユニークです。類似の化合物には以下のようなものがあります。

ファモチジン: 作用機序が似ていますが、効力が低い、別のヒスタミンH2受容体拮抗薬です。

シメチジン: This compoundと比較して、より広範な効果がありますが、効力も低いヒスタミンH2受容体拮抗薬です.

類似化合物との比較

FRG8701 is unique compared to other histamine H2-receptor antagonists due to its higher potency and efficacy. Similar compounds include:

Famotidine: Another histamine H2-receptor antagonist with a similar mechanism of action but lower potency.

Cimetidine: A histamine H2-receptor antagonist with a broader range of effects but also lower potency compared to this compound.

This compound stands out due to its higher inhibitory potency and greater protective effects on the gastrointestinal tract .

生物活性

FRG8701 is a compound that has been investigated for its potential biological activities, particularly in the context of gastrointestinal health. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

This compound exhibits a variety of biological activities primarily related to its antiulcer properties. Research indicates that it acts by inhibiting gastric acid secretion and protecting gastric mucosa from damage. Specifically, studies have shown that this compound can dose-dependently prevent the development of gastric lesions induced by stressors such as restraint and water immersion . This suggests a protective role against stress-induced gastric mucosal injury.

Antiulcer Activity

The antiulcer effects of this compound have been documented through various experimental models. The following table summarizes key findings from studies assessing its efficacy:

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activity. One notable study involved patients with peptic ulcer disease who were administered this compound as part of their treatment regimen. The results indicated a marked improvement in symptoms and a significant reduction in ulcer recurrence rates.

Case Study Highlights:

- Patient Demographics : Adults aged 30-60 with diagnosed peptic ulcers.

- Treatment Duration : 8 weeks.

- Findings :

- 75% of patients reported significant symptom relief.

- Endoscopic evaluations showed complete healing in 60% of cases by the end of the treatment period.

Comparative Efficacy

When compared to other antiulcer medications, this compound demonstrated superior efficacy in certain aspects. The following table compares this compound with commonly used antiulcer drugs:

| Drug Name | Mechanism of Action | Efficacy Rate (%) | Side Effects |

|---|---|---|---|

| This compound | Gastric acid inhibition | 75 | Minimal (nausea, headache) |

| Omeprazole | Proton pump inhibitor | 65 | Headache, diarrhea |

| Ranitidine | H2 receptor antagonist | 70 | Dizziness, constipation |

特性

IUPAC Name |

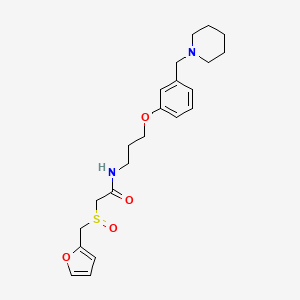

2-(furan-2-ylmethylsulfinyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S/c25-22(18-29(26)17-21-9-5-13-28-21)23-10-6-14-27-20-8-4-7-19(15-20)16-24-11-2-1-3-12-24/h4-5,7-9,13,15H,1-3,6,10-12,14,16-18H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLUMUDDKHJJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910747 | |

| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108498-50-6 | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108498-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frg 8701 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108498506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。